molecular formula C17H12ClNO4S B379787 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 324774-80-3

2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No. B379787
CAS RN: 324774-80-3
M. Wt: 361.8g/mol
InChI Key: KHLXUKMFHVLTKT-UHFFFAOYSA-N
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Description

Benzoxazoles are a class of compounds that contain a benzene ring fused to an oxazole ring. They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR spectroscopy, 1H/13C-NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate” would depend on its specific structure. These properties could include its melting point, boiling point, density, molecular formula, and molecular weight .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the research of benzoxazole derivatives could involve the design and synthesis of new derivatives with improved pharmacological activities and lesser side effects .

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-24-17-19-13-3-1-2-4-15(13)23-17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLXUKMFHVLTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

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